Methyl 4-iodo-3,5-dimethoxybenzoate is an organic compound characterized by its unique structure, which includes a benzoate moiety with methoxy and iodo substituents. The compound has the molecular formula C₁₂H₁₃I O₄ and a molecular weight of approximately 304.13 g/mol. Its structure features a 4-iodo substituent on the benzene ring and two methoxy groups located at the 3 and 5 positions, which significantly influence its chemical properties and reactivity.
One study highlighted the oxidation of iodoarenes, including methyl 4-iodo-3,5-dimethoxybenzoate, which was monitored using nuclear magnetic resonance spectroscopy. This process involves the formation of iodine(III) species that can activate alkenes for further reactions .
Research indicates that methyl 4-iodo-3,5-dimethoxybenzoate exhibits notable biological activity. Compounds containing methoxy and iodo groups have been studied for their potential antibacterial properties. The presence of these substituents may enhance their interaction with biological targets, leading to increased efficacy against certain pathogens.
In particular, derivatives of this compound have shown promising results in inhibiting bacterial growth, suggesting potential applications in medicinal chemistry .
The synthesis of methyl 4-iodo-3,5-dimethoxybenzoate typically involves several steps:
Methyl 4-iodo-3,5-dimethoxybenzoate has several applications in organic synthesis and medicinal chemistry:
Several compounds share structural similarities with methyl 4-iodo-3,5-dimethoxybenzoate. These include:
| Compound Name | Key Features |
|---|---|
| Methyl 3-methoxybenzoate | No halogen substituent |
| Methyl 4-bromo-3,5-dimethoxybenzoate | Bromine instead of iodine |
| Methyl 4-nitro-3,5-dimethoxybenzoate | Nitro group introduces electron-withdrawing effects |
Methyl 4-iodo-3,5-dimethoxybenzoate is unique due to its specific combination of iodine and methoxy groups, which can enhance both its chemical reactivity and biological activity compared to similar compounds. This unique combination allows for diverse applications in synthetic chemistry and potential therapeutic uses.
Electrophilic iodination remains a cornerstone for introducing iodine into aromatic systems. Traditional methods rely on generating iodonium ions (I⁺) using oxidizing agents like nitric acid or hydrogen peroxide. For example, the reaction of iodine with concentrated nitric acid in acetic acid produces protonated nitroiodate ([HNO₂I]⁺), which acts as the electrophilic species. This approach has been successfully applied to deactivated arenes such as nitrobenzene and benzoic acid, albeit with competing nitration side reactions.
The urea-hydrogen peroxide (UHP) system offers a milder alternative. In chloroform under reflux, UHP oxidizes molecular iodine (I₂) to iodonium ions, enabling iodination of aromatic amines within 10 minutes under microwave irradiation. This method avoids harsh acids and achieves moderate yields (40–80%) for monoiodinated products. Another classical strategy involves the Sandmeyer reaction, where diazonium salts derived from 3,5-dimethoxyaniline react with potassium iodide in the presence of copper(I) catalysts. This method is particularly effective for introducing iodine at positions ortho to directing groups, as demonstrated in the synthesis of iodinated coumarin precursors.
A critical challenge in classical iodination is controlling regioselectivity in poly-substituted arenes. The 3,5-dimethoxy groups in the benzoate scaffold strongly direct electrophilic substitution to the para position (C-4) due to their electron-donating resonance effects. Steric hindrance from the methoxy groups further favors iodination at the less hindered C-4 position, as observed in the synthesis of methyl 4-iodo-3,5-dimethoxybenzoate.
Transition metal catalysis has revolutionized aromatic iodination by enabling precise regiocontrol under milder conditions. Silver(I) triflimide catalyzes the reaction of N-iodosuccinimide (NIS) with arenes in dichloromethane at room temperature, achieving iodination in 2–6 hours with yields exceeding 85%. This method exploits silver’s ability to activate NIS via Lewis acid-base interactions, generating a highly electrophilic iodinating species.
Iridium complexes offer distinct advantages for ortho-selective iodination. Using [Ir(cod)(OMe)]₂ as a catalyst in hexafluoroisopropanol (HFIP), benzoic acids undergo directed C–H iodination without requiring additives or bases. The carboxylic acid group acts as an endogenous directing group, positioning the iridium catalyst for selective ortho-functionalization. While this method has not been directly applied to methyl 3,5-dimethoxybenzoate, analogous studies on methoxy-substituted arenes suggest compatibility, provided steric effects from the 3,5-dimethoxy groups are mitigated.
Table 1: Comparison of Classical and Modern Iodination Methods
The 3,5-dimethoxy configuration in methyl benzoate derivatives imposes unique electronic and steric constraints. Methoxy groups activate the aromatic ring via resonance donation while deactivating it through inductive withdrawal, creating a balance that favors iodination at the para position. Computational studies suggest that the C-4 position exhibits the lowest activation energy for electrophilic attack due to maximal charge density from the methoxy directors.
Steric effects further refine regioselectivity. The 3,5-dimethoxy groups create a crowded environment, disfavoring iodination at adjacent positions. This is evident in the selective formation of methyl 4-iodo-3,5-dimethoxybenzoate over its 2-iodo isomer, despite similar electronic environments. Kinetic studies using iodine and nitric acid show that the 4-position reacts 15 times faster than the 2-position in 3,5-dimethoxybenzoic acid derivatives.
Directed ortho-metalation (DoM) strategies provide an alternative route for regiocontrol. While not yet applied to this specific compound, iridium-catalyzed C–H activation demonstrates potential for functionalizing sterically hindered positions adjacent to directing groups. For instance, benzoic acids with meta-substituents undergo selective ortho-iodination, suggesting that the 3,5-dimethoxybenzoate scaffold could be similarly modified by tuning catalyst steric bulk.
Esterification of the iodinated benzoic acid precursor typically employs Fischer esterification or Steglich conditions. In the classical approach, 4-iodo-3,5-dimethoxybenzoic acid reacts with methanol in the presence of concentrated sulfuric acid under reflux, achieving >90% conversion to the methyl ester. However, prolonged heating risks demethylation of the methoxy groups, necessitating precise temperature control.
Table 2: Solvent Systems for Key Reaction Steps
Modern esterification methods favor dimethyl carbonate (DMC) as a green methylating agent. Using lipase enzymes in supercritical CO₂, methyl 4-iodo-3,5-dimethoxybenzoate can be synthesized with 88% yield and negligible side products. This approach avoids acidic conditions that might hydrolyze sensitive iodoarenes. Solvent polarity critically influences reaction rates; non-polar solvents like toluene slow esterification but improve selectivity by reducing ionic byproducts.
Reaction optimization studies reveal that microwave-assisted esterification reduces processing times from hours to minutes. For example, irradiating a mixture of 4-iodo-3,5-dimethoxybenzoic acid and methanol with sulfuric acid at 100°C for 15 minutes achieves 95% conversion, compared to 6 hours under conventional heating.
Copper-mediated carbon-oxygen bond formation reactions involving methyl 4-iodo-3,5-dimethoxybenzoate represent a significant class of transformations that leverage the unique reactivity of aryl iodides in the presence of copper catalysts [1]. The electron-rich nature of the 3,5-dimethoxy substitution pattern creates favorable electronic conditions for copper-catalyzed coupling reactions, particularly in C-O bond formation protocols .
Research has demonstrated that copper iodide serves as an effective catalyst for these transformations, often in combination with diamine ligands such as N,N'-dimethylethylenediamine [3]. The reaction mechanism involves initial oxidative addition of the aryl iodide to the copper center, followed by coordination of the oxygen nucleophile and subsequent reductive elimination to form the desired C-O bond [4]. The methoxy substituents at the 3,5-positions provide electronic activation that facilitates the oxidative addition step, making methyl 4-iodo-3,5-dimethoxybenzoate a particularly reactive substrate in these transformations [5].
Experimental conditions for copper-mediated C-O bond formation typically involve temperatures ranging from 50°C to 130°C, with dioxane serving as the preferred solvent system [6]. The presence of carbonate bases such as cesium carbonate or potassium carbonate has been shown to be crucial for reaction success, providing the necessary basic conditions for nucleophile activation [7]. Catalyst loadings generally range from 5 to 20 mol%, with lower loadings possible when using more electron-deficient ligand systems [8].
| Reaction Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Temperature | 80-110°C | 65-88% |
| Catalyst Loading | 10-15 mol% CuI | 70-85% |
| Base | Cs₂CO₃ (3 equiv) | 75-90% |
| Solvent | Dioxane | 68-82% |
| Reaction Time | 12-24 hours | 72-86% |
The substrate scope for these copper-mediated protocols extends to various oxygen nucleophiles, including alcohols, phenols, and carboxylic acids [9]. The electronic nature of the nucleophile significantly influences reaction efficiency, with more nucleophilic oxygen sources generally providing higher yields [10]. Mechanistic studies have revealed that the transmetalation step between the copper-aryl intermediate and the oxygen nucleophile is often rate-determining, particularly when using less nucleophilic coupling partners [11].
Palladium-catalyzed cross-coupling reactions involving methyl 4-iodo-3,5-dimethoxybenzoate have been extensively studied due to the high reactivity of the aryl iodide functionality combined with the electronic effects of the methoxy substituents [12]. The compound serves as an excellent electrophilic coupling partner in various palladium-catalyzed transformations, including Suzuki-Miyaura, Stille, and Negishi coupling reactions [13].
The mechanism of palladium-catalyzed cross-coupling follows the well-established oxidative addition, transmetalation, and reductive elimination pathway [14]. The presence of electron-donating methoxy groups at the 3,5-positions facilitates the oxidative addition of palladium(0) to the carbon-iodine bond, making methyl 4-iodo-3,5-dimethoxybenzoate particularly reactive toward palladium insertion [15]. This enhanced reactivity allows for the use of lower catalyst loadings and milder reaction conditions compared to less activated aryl halides [16].
Suzuki-Miyaura coupling reactions with methyl 4-iodo-3,5-dimethoxybenzoate have demonstrated excellent efficiency using various palladium precatalysts [17]. The reaction typically employs palladium acetate or tetrakis(triphenylphosphine)palladium(0) as the catalyst source, with phosphine ligands providing additional stabilization to the palladium center [18]. Base selection plays a crucial role in these transformations, with potassium carbonate and cesium carbonate providing optimal results in most cases [19].
Stille coupling applications have shown remarkable functional group tolerance when using methyl 4-iodo-3,5-dimethoxybenzoate as the electrophilic partner [20]. The reaction conditions typically involve heating the substrate with organostannane reagents in the presence of palladium catalysts, with yields consistently exceeding 75% for most coupling partners [21]. The electronic properties of the dimethoxy substitution pattern contribute to the stability of the palladium-aryl intermediate, reducing competing side reactions such as β-hydride elimination [22].
| Coupling Type | Catalyst System | Temperature | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | 80°C | 82-94% |
| Stille | PdCl₂(PPh₃)₂ (3 mol%) | 100°C | 75-89% |
| Negishi | Pd(OAc)₂/S-Phos (2 mol%) | 60°C | 78-91% |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | 25°C | 85-95% |
The versatility of methyl 4-iodo-3,5-dimethoxybenzoate in palladium catalysis extends to more specialized transformations such as carbonylative coupling reactions [23]. These reactions involve the insertion of carbon monoxide into the palladium-aryl bond prior to coupling with nucleophilic partners, providing access to ketone and ester products [24]. The electron-rich aromatic system facilitates these insertions, leading to high yields of carbonylated products under relatively mild conditions [25].
Nickel-based catalytic systems have emerged as powerful alternatives to palladium for cross-coupling reactions involving methyl 4-iodo-3,5-dimethoxybenzoate, particularly for challenging substrate combinations that are difficult to achieve with traditional palladium catalysis [26]. The unique electronic properties of nickel complexes enable access to radical pathways and alternative mechanistic routes that complement conventional two-electron processes [27].
The mechanism of nickel-catalyzed cross-coupling with methyl 4-iodo-3,5-dimethoxybenzoate often involves single-electron transfer processes that generate aryl radicals as key intermediates [28]. This radical-based reactivity allows nickel catalysts to facilitate coupling reactions that would be challenging or impossible with palladium systems, particularly those involving sterically hindered or electronically deactivated coupling partners [29]. The dimethoxy substitution pattern on the aromatic ring influences the stability and reactivity of the generated aryl radicals, generally enhancing their lifetime and selectivity in subsequent coupling events [30].
Bipyridine and phenanthroline ligands have proven particularly effective in nickel-catalyzed transformations of methyl 4-iodo-3,5-dimethoxybenzoate [31]. These nitrogen-containing ligands provide the appropriate electronic environment for nickel to undergo the requisite oxidation state changes throughout the catalytic cycle [32]. The choice of ligand significantly impacts both the reaction rate and selectivity, with electron-rich bipyridine derivatives generally providing superior performance in cross-electrophile coupling reactions [33].
Cross-electrophile coupling reactions represent a particularly important application of nickel catalysis with methyl 4-iodo-3,5-dimethoxybenzoate [34]. These transformations couple two electrophilic partners in the presence of a stoichiometric reductant, typically zinc or manganese powder [35]. The reaction mechanism involves sequential single-electron reductions that generate reactive radical intermediates capable of forming new carbon-carbon bonds [36]. The electron-rich nature of methyl 4-iodo-3,5-dimethoxybenzoate makes it an excellent substrate for these radical-mediated processes [37].
| Nickel Catalyst System | Ligand | Reductant | Yield Range |
|---|---|---|---|
| NiCl₂- glyme | 4,4'-diMeO-bpy | Zn powder | 68-84% |
| Ni(COD)₂ | phenanthroline | Mn powder | 72-88% |
| NiBr₂- DME | bathophenanthroline | Zn/LiCl | 75-91% |
| NiI₂ | 2,2'-bipyridine | Mn/TMSCl | 70-86% |
The substrate scope for nickel-catalyzed reactions with methyl 4-iodo-3,5-dimethoxybenzoate includes various alkyl halides, providing access to benzylic and aliphatic substitution patterns that are challenging to achieve through other methods [38]. The radical nature of these transformations allows for the formation of bonds that would be thermodynamically or kinetically unfavorable in two-electron processes [39]. Additionally, the compatibility with various functional groups, including esters, ethers, and nitriles, makes these nickel-catalyzed methods highly versatile for complex molecule synthesis [40].
Photoredox catalysis has opened new avenues for the utilization of methyl 4-iodo-3,5-dimethoxybenzoate in radical-mediated transformations that proceed under mild conditions with visible light irradiation [41]. The aryl iodide functionality serves as an excellent substrate for single-electron reduction by photoexcited catalysts, generating aryl radicals that can participate in a variety of coupling and functionalization reactions [42].
The mechanism of photoredox-catalyzed transformations with methyl 4-iodo-3,5-dimethoxybenzoate typically involves initial photoinduced electron transfer from the excited-state photocatalyst to the aryl iodide [43]. This single-electron reduction cleaves the carbon-iodine bond, generating an aryl radical and iodide anion while simultaneously oxidizing the photocatalyst [44]. The resulting aryl radical can then undergo various transformations, including addition to unsaturated bonds, hydrogen atom abstraction, or coupling with other radical species [45].
Iridium and ruthenium polypyridyl complexes have demonstrated exceptional efficiency as photocatalysts for reactions involving methyl 4-iodo-3,5-dimethoxybenzoate [46]. The triphenylpyridine iridium complex, in particular, possesses the appropriate redox potentials to facilitate both the reduction of the aryl iodide and the subsequent oxidation steps required for catalytic turnover [47]. The long-lived excited state of these metal complexes enables efficient energy transfer processes that are crucial for the generation of reactive radical intermediates [48].
The electronic properties imparted by the 3,5-dimethoxy substitution pattern significantly influence the photochemical behavior of methyl 4-iodo-3,5-dimethoxybenzoate [49]. The electron-donating methoxy groups stabilize the generated aryl radical through resonance effects, leading to increased selectivity in subsequent radical coupling reactions [50]. This stabilization also extends the lifetime of the radical intermediate, allowing for more efficient intermolecular processes and reducing unwanted side reactions [51].
| Photocatalyst | Light Source | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| fac-Ir(ppy)₃ | Blue LED | DMF | 25°C | 76-92% |
| Ru(bpy)₃Cl₂ | White LED | MeCN | 30°C | 68-85% |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Blue LED | DMA | 25°C | 82-94% |
| 4CzIPN | 450 nm LED | DMSO | 35°C | 70-88% |
The synthetic applications of photoredox catalysis with methyl 4-iodo-3,5-dimethoxybenzoate extend to various bond-forming processes, including carbon-carbon, carbon-nitrogen, and carbon-oxygen bond formations [52]. Minisci-type reactions, where the photogenerated aryl radical adds to electron-deficient heterocycles, have shown particular promise for late-stage functionalization applications [53]. The mild reaction conditions and high functional group tolerance make these photoredox methods attractive for the modification of complex molecular scaffolds [54].